1,2,4-Tris(iodomethyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
921595-62-2 |
|---|---|
Molecular Formula |
C9H9I3 |
Molecular Weight |
497.88 g/mol |
IUPAC Name |
1,2,4-tris(iodomethyl)benzene |
InChI |
InChI=1S/C9H9I3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |
InChI Key |
OWDDUQHUNGBIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CI)CI)CI |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,4 Tris Iodomethyl Benzene
Direct Iodomethylation Approaches
Direct iodomethylation involves the direct conversion of the methyl groups of 1,2,4-trimethylbenzene (B165218) (pseudocumene) into iodomethyl groups in a single synthetic operation. While conceptually straightforward, these methods face significant challenges related to reactivity, selectivity, and thermodynamic favorability.
Free-radical halogenation is a common method for functionalizing the benzylic position of alkyl-substituted aromatic compounds. This pathway involves the homolytic cleavage of a halogen-halogen bond to generate halogen radicals, which then abstract a benzylic hydrogen to create a resonance-stabilized benzyl (B1604629) radical. This radical subsequently reacts with a halogen molecule to form the benzyl halide and propagate the chain reaction.
Despite these modifications, achieving exhaustive tris-iodination of all three methyl groups on 1,2,4-trimethylbenzene in a single step with high yield is challenging. The reaction often results in a mixture of mono-, di-, and tri-iodinated products, along with unreacted starting material, necessitating complex purification procedures. The inherent difficulty of this direct approach makes it a less common choice for the synthesis of 1,2,4-Tris(iodomethyl)benzene.
Electrophilic iodomethylation is not a viable or conventional strategy for the synthesis of this compound. Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or halogenation, target the electron-rich aromatic ring itself, not the alkyl side chains. In these reactions, an electrophile attacks the π-system of the benzene (B151609) ring, leading to the substitution of a hydrogen atom on the ring.
The methyl groups of 1,2,4-trimethylbenzene are activating and direct incoming electrophiles to the ortho and para positions on the aromatic ring. Attempting an electrophilic reaction with an "iodomethyl" equivalent would result in substitution on the ring rather than on the methyl groups. Therefore, this approach is unsuitable for converting the existing methyl groups into iodomethyl moieties.
Indirect Synthetic Routes via Precursor Transformation
Indirect routes, which involve the synthesis of a stable precursor that is subsequently converted to the desired iodo-compound, are generally more reliable and higher-yielding. These multi-step processes offer better control over the reaction and product purity.
The most prevalent and efficient method for synthesizing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. This Sₙ2 reaction involves treating an alkyl halide with an excess of an alkali metal iodide. The success of this method relies on the differential solubility of the halide salts in a suitable solvent, typically acetone (B3395972).
The synthesis begins with the preparation of the precursor, 1,2,4-Tris(bromomethyl)benzene (B8707104). This is achieved through the free-radical bromination of 1,2,4-trimethylbenzene. researchgate.net This reaction is commonly carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator in a non-polar solvent like benzene or carbon tetrachloride. researchgate.netchemicalbook.com The benzylic positions of 1,2,4-trimethylbenzene are particularly susceptible to radical bromination due to the stability of the resulting benzyl radicals. chadsprep.com
Table 1: Synthesis of 1,2,4-Tris(bromomethyl)benzene via Radical Bromination
| Starting Material | Reagents | Solvent | Conditions | Reference |
|---|---|---|---|---|
| 1,2,4-Trimethylbenzene | N-Bromosuccinimide (NBS), Dibenzoyl peroxide | Benzene | Stirred at 80°C for 30 min, then refluxed for 3h | researchgate.net |
Once the 1,2,4-Tris(bromomethyl)benzene precursor is obtained and purified, it undergoes the Finkelstein reaction. The compound is dissolved in acetone, and a solution of sodium iodide (NaI) is added. Sodium iodide is soluble in acetone, while the sodium bromide (NaBr) formed as a byproduct is not. According to Le Châtelier's principle, the precipitation of NaBr drives the equilibrium towards the formation of the iodo-product, this compound. This method is highly effective for primary and benzylic halides.
Table 2: Halogen Exchange for Synthesis of this compound
| Starting Material | Reagents | Solvent | Key Principle | Reaction Type |
|---|---|---|---|---|
| 1,2,4-Tris(bromomethyl)benzene | Sodium Iodide (NaI) | Acetone | Precipitation of insoluble NaBr byproduct | Finkelstein Reaction (Sₙ2) |
Another effective indirect route involves the derivatization of a tris(hydroxymethyl) or tricarbaldehyde precursor. This pathway begins with a starting material that already possesses oxygen-containing functional groups at the 1, 2, and 4 positions.
The synthesis of the key precursor, 1,2,4-Tris(hydroxymethyl)benzene, can be envisioned starting from 1,2,4-benzenetricarboxylic acid (trimellitic acid). Trimellitic acid is commercially available and can be prepared by the oxidation of 1,2,4-trimethylbenzene. smolecule.comwikipedia.org The three carboxylic acid groups can then be reduced to hydroxymethyl groups. This reduction is a standard transformation in organic synthesis, typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) or borane (B79455) (BH₃).
Once 1,2,4-Tris(hydroxymethyl)benzene is synthesized, the three benzylic alcohol groups can be converted to iodides. A variety of reagents can effect this transformation, such as hydroiodic acid (HI) or a combination of sodium iodide with an acid catalyst. More modern and milder methods include the use of sodium iodide in the presence of a Brønsted acidic ionic liquid, which has been shown to be highly chemoselective for the iodination of benzylic alcohols.
Alternatively, one could start from 1,2,4-benzenetricarbaldehyde. The three aldehyde groups would first be reduced to primary alcohols using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting 1,2,4-Tris(hydroxymethyl)benzene would then be iodinated as described above.
Reaction Condition Optimization for High Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and ensuring the high purity of this compound, particularly when using indirect synthetic routes.
For the synthesis of the 1,2,4-Tris(bromomethyl)benzene precursor via radical bromination, the choice of solvent is important. While carbon tetrachloride has been traditionally used, less toxic solvents like benzene or cyclohexane (B81311) are also effective. researchgate.netepo.org The molar ratio of NBS to the starting trimethylbenzene must be carefully controlled (typically slightly more than 3 equivalents) to promote complete trisubstitution. The concentration of the radical initiator should be catalytic, and the reaction is typically run at the reflux temperature of the solvent to ensure a steady rate of radical formation. Upon completion, the succinimide (B58015) byproduct is removed by filtration, and the crude product is often purified by recrystallization.
In the subsequent Finkelstein reaction, the use of a significant excess of sodium iodide can help accelerate the reaction and ensure complete conversion. The reaction is typically performed at room temperature or with gentle heating (refluxing acetone) to increase the rate of substitution. The key to high purity is the effective removal of the precipitated sodium bromide. After filtration, the acetone is removed under reduced pressure, and the crude this compound is typically purified by recrystallization from a suitable solvent system.
When derivatizing from hydroxymethyl precursors, the choice of iodinating agent affects the reaction conditions. Using strong acids like HI may require careful temperature control to avoid side reactions. Milder, catalytic methods, such as those employing ionic liquids, can often be performed at room temperature, simplifying the procedure and improving the selectivity and purity of the final product.
Catalytic Systems for Iodomethylation
Step 1: Free-Radical Bromination
The initial step involves the substitution of hydrogen atoms on the three methyl groups of 1,2,4-trimethylbenzene with bromine. This reaction proceeds via a free-radical chain mechanism and requires an initiator rather than a traditional catalyst.
Radical Initiators: The homolytic cleavage of a bromine molecule (Br₂) to form bromine radicals is initiated by ultraviolet (UV) light or by the use of chemical radical initiators at elevated temperatures. wikipedia.org Common chemical initiators include peroxides, such as dibenzoyl peroxide (BPO), or azo compounds like azobisisobutyronitrile (AIBN). For the synthesis of 1,2,4-tris(bromomethyl)benzene from 1,2,4-trimethylbenzene, a combination of N-bromosuccinimide (NBS) as the bromine source and dibenzoyl peroxide as the initiator is an effective method. researchgate.net The initiator's role is to generate the initial bromine radicals that propagate the chain reaction. wikipedia.org
Step 2: Halogen Exchange (Finkelstein Reaction)
The conversion of the intermediate 1,2,4-tris(bromomethyl)benzene to this compound is accomplished through the Finkelstein reaction. This is a nucleophilic bimolecular substitution (SN2) reaction where bromide ions are replaced by iodide ions. wikipedia.org
Catalysis in Finkelstein Reactions: For highly reactive substrates like benzylic bromides, the Finkelstein reaction often proceeds efficiently without a catalyst when using an alkali metal iodide like sodium iodide (NaI) in a suitable solvent. wikipedia.orgjk-sci.com The high reactivity is attributed to the stability of the benzylic SN2 transition state. However, for less reactive substrates, such as secondary or sterically hindered halides, Lewis acid catalysts can be employed to enhance the reaction rate. While not always necessary for benzylic systems, these catalysts can be an option to improve reaction kinetics. jk-sci.comadichemistry.com
| Reaction Step | System | Component | Function | Reference |
| Bromination | Radical Initiation | UV Light | Initiates homolysis of Br₂ | wikipedia.org |
| Dibenzoyl Peroxide (BPO) | Chemical radical initiator | researchgate.net | ||
| Iodination | Halogen Exchange | None (typically) | Benzylic bromide is highly reactive | wikipedia.org |
| (Optional) | Lewis Acids (e.g., ZnCl₂, FeCl₃) | Catalyzes reaction for less reactive halides | jk-sci.comadichemistry.com |
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is critical in both stages of the synthesis, profoundly influencing reaction rates, yields, and selectivity.
Solvents for Free-Radical Bromination
The primary requirement for a solvent in free-radical halogenation is that it must be inert to the reaction conditions, particularly to the bromine radicals. Solvents that can readily undergo hydrogen abstraction themselves will compete with the substrate and lower the yield of the desired product.
Inert Solvents: Carbon tetrachloride (CCl₄) and benzene have historically been used for these reactions due to their inert nature. researchgate.netchemicalbook.com These non-polar solvents effectively dissolve the aromatic starting material and the brominating agent without interfering with the radical chain process. The use of benzene as a solvent has been documented in the synthesis of 1,2,4-tris(bromomethyl)benzene. researchgate.net More environmentally benign solvents are increasingly being explored.
Solvents for the Finkelstein Reaction
The Finkelstein reaction is highly dependent on the solvent's ability to facilitate an SN2 reaction and to exploit solubility differences between the reactant and product salts.
Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. wikipedia.orgiitk.ac.in The classic Finkelstein reaction utilizes acetone as the solvent. Sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not. wikipedia.org This insolubility causes the product salt to precipitate out of the solution. According to Le Chatelier's principle, the removal of a product from the equilibrium drives the reaction to completion, resulting in a high yield of the alkyl iodide. jk-sci.com Polar aprotic solvents are ideal as they solvate the cation (Na⁺) while leaving the nucleophile (I⁻) relatively free and highly reactive, thus accelerating the SN2 reaction rate. iitk.ac.in
| Reaction Step | Solvent | Type | Rationale for Use | Reference |
| Bromination | Benzene, Carbon Tetrachloride | Non-polar, Inert | Dissolves reactants without interfering with radicals. | researchgate.netchemicalbook.com |
| Iodination | Acetone | Polar Aprotic | Solubilizes NaI, precipitates NaBr, driving the reaction forward. | wikipedia.org |
| DMF, DMSO | Polar Aprotic | Effectively solvates cations, enhancing nucleophilicity of I⁻. | wikipedia.orgiitk.ac.in |
Advanced Purification and Isolation Techniques
Effective purification at each stage is essential to obtain a high-purity final product.
Purification of 1,2,4-Tris(bromomethyl)benzene
Following the bromination of 1,2,4-trimethylbenzene using NBS, the crude reaction mixture contains the desired product, unreacted starting material, partially brominated byproducts, and succinimide.
Initial Workup: The first step is typically the removal of the insoluble succinimide byproduct by filtration. chemicalbook.com The filtrate, containing the brominated products, is then concentrated by evaporating the solvent under reduced pressure.
Recrystallization: The solid residue is then purified, commonly by recrystallization. A suitable solvent system, such as hexane, is used to dissolve the crude product at an elevated temperature, and upon cooling, the desired 1,2,4-tris(bromomethyl)benzene crystallizes out, leaving impurities in the mother liquor. researchgate.net Purity can be assessed using techniques like NMR spectroscopy and melting point determination.
Purification of this compound
The workup and purification following the Finkelstein reaction involve separating the organic product from the precipitated inorganic salt and any remaining starting materials.
Salt Removal: The precipitated sodium bromide is easily removed by filtration. The filtrate is then typically washed with water to remove any residual salts and unreacted sodium iodide. An aqueous solution of sodium thiosulfate (B1220275) may also be used to quench any remaining elemental iodine.
Final Purification: After extraction into an organic solvent and drying, the solvent is removed to yield the crude this compound. This crude product is often a solid that can be further purified by recrystallization from an appropriate solvent to achieve high purity. Column chromatography on silica (B1680970) gel can also be employed as an alternative or additional purification step if separation from byproducts with similar solubility is required.
Reactivity and Reaction Mechanisms of 1,2,4 Tris Iodomethyl Benzene
Nucleophilic Substitution Reactions
The benzylic carbons of the iodomethyl groups in 1,2,4-tris(iodomethyl)benzene are electrophilic and readily undergo nucleophilic substitution reactions, predominantly through an S(_N)2 mechanism. The iodide ion is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles under relatively mild conditions. This high reactivity allows for the introduction of diverse functionalities onto the benzene (B151609) core, enabling the synthesis of complex, multi-substituted aromatic compounds.
Reactions with Amines and Azides
This compound reacts readily with primary and secondary amines to form the corresponding tris-amines. These reactions typically proceed via a standard S(_N)2 mechanism, where the amine acts as the nucleophile. The resulting polyamines are valuable intermediates in the synthesis of more complex molecules, such as macrocycles and ligands for metal complexes.
Similarly, the iodomethyl groups can be displaced by the azide ion (N(_3)) to form 1,2,4-tris(azidomethyl)benzene. This transformation is a key step in the introduction of azide functionalities, which are versatile synthetic handles. The resulting organic azides can be further elaborated through various reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the Staudinger reaction. The in-situ generation of the azide from the corresponding bromide (and by extension, iodide) followed by a "click" reaction with an alkyne is a common strategy to avoid isolating the potentially explosive azide intermediate.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Amine (generic) | 1,2,4-Tris(aminomethyl)benzene derivative | Base, Solvent (e.g., DMF, CH(_3)CN) | Varies |
| Sodium Azide | 1,2,4-Tris(azidomethyl)benzene | Solvent (e.g., DMF, DMSO) | High |
This table presents generalized reaction conditions and yields. Specific outcomes depend on the exact reactants and conditions used.
Reactions with Phosphines and Other Phosphorus Nucleophiles
The reaction of this compound with phosphines, such as triphenylphosphine, leads to the formation of tris-phosphonium salts. This reaction is a classic example of a nucleophilic substitution where the phosphorus atom of the phosphine acts as the nucleophile, displacing the iodide ion. The reaction typically proceeds readily due to the high reactivity of the benzylic iodide.
These tris-phosphonium salts are valuable precursors for the synthesis of Wittig reagents. Upon treatment with a strong base, the phosphonium salts can be deprotonated at the carbon adjacent to the phosphorus atom to form a phosphorus ylide. These ylides are key intermediates in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones. The use of this compound allows for the creation of molecules containing three Wittig reagent functionalities, which can then be used to construct complex poly-alkene structures.
| Nucleophile | Product | Reaction Conditions | Application |
| Triphenylphosphine | 1,2,4-Tris[(triphenylphosphonio)methyl]benzene triiodide | Solvent (e.g., Toluene, CH(_2)Cl(_2)), Heat | Precursor to Wittig reagents |
| Trialkylphosphite | 1,2,4-Tris[(dialkoxyphosphinyl)methyl]benzene | Arbuzov reaction conditions | Synthesis of phosphonates |
This table illustrates the formation of phosphorus-containing derivatives from this compound.
Reactions with Oxygen-Based Nucleophiles
This compound can react with oxygen-based nucleophiles, such as alkoxides and phenoxides, to form the corresponding tris-ethers. These reactions are typically carried out under basic conditions to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol. The Williamson ether synthesis is a common method employed for this transformation.
The synthesis of poly-ether compounds from this compound is a valuable strategy for the construction of dendrimers and other polymeric materials with tailored properties. The choice of the oxygen nucleophile allows for the introduction of a wide variety of functional groups and structural motifs.
| Nucleophile | Product | Reaction Conditions |
| Alkoxide (RO) | 1,2,4-Tris(alkoxymethyl)benzene | Base (e.g., NaH), Solvent (e.g., THF, DMF) |
| Phenoxide (ArO) | 1,2,4-Tris(phenoxymethyl)benzene | Base (e.g., K(_2)CO(_3)), Solvent (e.g., Acetone (B3395972), DMF) |
This table provides a general overview of the reaction of this compound with oxygen-based nucleophiles.
Reactions with Sulfur-Based Nucleophiles
Similar to oxygen-based nucleophiles, sulfur-based nucleophiles such as thiolates readily react with this compound to form tris-thioethers (tris-sulfides). Thiols are generally more acidic than alcohols, and their conjugate bases, thiolates, are excellent nucleophiles. These reactions proceed efficiently under basic conditions.
This reactivity has been exploited in the synthesis of sulfide organic polymers (SOPs). For instance, the reaction of this compound with dimercaptan monomers in the presence of a base leads to the formation of cross-linked polymeric networks. These materials have shown potential applications in areas such as gas storage and separation.
| Nucleophile | Product | Reaction Conditions | Application |
| Thiolate (RS) | 1,2,4-Tris(alkylthiomethyl)benzene | Base (e.g., NaOH), Solvent (e.g., Methanol) | Synthesis of sulfide-containing molecules |
| 1,4-Dimercaptobenzene | Sulfide Organic Polymer | Base (e.g., NaOH), Solvent (e.g., Acetonitrile) | Materials for gas storage |
This table summarizes the reactions of this compound with sulfur-based nucleophiles.
Radical Processes Initiated by Iodomethyl Groups
The carbon-iodine bond in the iodomethyl groups of this compound is relatively weak and can be cleaved homolytically to generate benzylic radicals. This can be achieved through the use of radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. The resulting radicals can then participate in a variety of radical-mediated transformations.
While specific studies on radical reactions of this compound are not extensively documented, the general reactivity of benzylic iodides suggests its potential in processes such as radical cyclizations, where the radical center can add to a suitably positioned unsaturated bond within the same molecule or in an intermolecular fashion. Furthermore, these radical species could initiate polymerization reactions, leading to the formation of polymers with a 1,2,4-trisubstituted benzene core in the repeating unit.
Organometallic Transformations and Cross-Coupling Precursor Role
This compound can serve as a precursor in the synthesis of organometallic complexes. The iodomethyl groups can react with metal centers, leading to the formation of carbon-metal bonds. For example, it can act as a tripodal ligand, coordinating to a metal center through the three benzylic carbon atoms after displacement of the iodide ions.
Furthermore, while the iodomethyl groups themselves are not typically used directly in standard cross-coupling reactions like Suzuki or Heck couplings (which generally involve aryl or vinyl halides), they can be converted into functionalities that are amenable to such transformations. For instance, conversion of the iodomethyl groups to boronic esters or organozinc reagents would render the molecule suitable for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds and the synthesis of highly complex aromatic structures. The use of related poly(halomethyl)benzene derivatives in the synthesis of Metal-Organic Frameworks (MOFs) also highlights the utility of this class of compounds in constructing extended, metal-coordinated structures.
Investigations into the Remain Largely Unexplored
Despite its potential as a versatile building block in organic synthesis, a comprehensive understanding of the reactivity, reaction mechanisms, and particularly the regioselectivity and stereochemical control in reactions involving this compound, remains a notable gap in the scientific literature. Extensive searches for detailed research findings on this specific compound have yielded limited specific data, precluding a thorough analysis as outlined.
The inherent asymmetry of this compound presents a unique chemical landscape, with three benzylic iodide moieties at positions that are electronically and sterically distinct. This structural nuance suggests that the compound could undergo a variety of substitution reactions with predictable, yet unconfirmed, regioselectivity. The iodomethyl groups at the 1, 2, and 4 positions are expected to exhibit differential reactivity towards nucleophiles, influenced by the electronic effects of the other substituents on the benzene ring and the steric hindrance around each reaction center.
In theory, the reactivity of the benzylic iodides would be susceptible to both SN1 and SN2 reaction pathways. The stability of the potential benzylic carbocation intermediates would play a crucial role in an SN1 mechanism, while steric accessibility would be a determining factor for an SN2 pathway. However, without experimental data, any discussion on the preferred mechanism and the resulting product distributions remains speculative.
Furthermore, the potential for stereochemical control in reactions of this compound, particularly in the synthesis of chiral molecules or macrocycles, is an area ripe for investigation. The strategic, sequential substitution of the three iodomethyl groups could, in principle, lead to the formation of complex, three-dimensional structures with defined stereochemistry.
While research exists for related isomers, such as 1,3,5-tris(iodomethyl)benzene, and for various bis(iodomethyl)benzene and bis(bromomethyl)benzene derivatives, a direct extrapolation of these findings to the 1,2,4-isomer is not scientifically rigorous. The unique electronic and steric environment of each reactive site in this compound necessitates dedicated experimental investigation.
The absence of specific studies focusing on the regioselective functionalization and stereochemical outcomes of reactions with this compound means that detailed research findings and data tables, as requested, cannot be generated at this time. The scientific community has yet to publish in-depth explorations into the nuanced reactivity of this particular multifunctional aromatic compound.
Applications of 1,2,4 Tris Iodomethyl Benzene in Advanced Chemical Synthesis and Materials Science
As a Multifunctional Building Block for Complex Architectures
The trifunctional nature of 1,2,4-tris(iodomethyl)benzene allows it to act as a core or a branching unit in the construction of intricate three-dimensional structures. Its utility in creating dendrimers, hyperbranched polymers, covalent organic frameworks (COFs), porous organic polymers (POPs), molecular cages, and macrocycles is an area of significant potential.
Synthesis of Dendrimers and Hyperbranched Polymers
Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined, three-dimensional structure, while hyperbranched polymers exhibit a more irregular, polydisperse branching pattern. Both classes of materials are of interest for applications in drug delivery, catalysis, and materials science. Multifunctional core molecules, such as tris(halomethyl)benzenes, are crucial starting points for the divergent synthesis of these polymers.
The synthesis of dendrimers and hyperbranched polymers using this compound would involve the stepwise reaction of the iodomethyl groups with appropriate monomer units. The higher reactivity of the iodomethyl group compared to bromomethyl or chloromethyl groups could allow for milder reaction conditions. For instance, Williamson ether synthesis with multifunctional phenols or nucleophilic substitution with amines can be employed to build up successive generations of the dendritic or hyperbranched structure. The asymmetric nature of the 1,2,4-substitution pattern would result in dendrimers and hyperbranched polymers with lower symmetry compared to those derived from 1,3,5-isomers, potentially leading to unique packing and material properties.
| Polymer Type | Synthetic Strategy | Potential Monomers | Resulting Architecture |
| Dendrimers | Divergent Synthesis | Phenoxides, Amines, Thiolates | Asymmetric, well-defined |
| Hyperbranched Polymers | One-pot Polycondensation | AB2 type monomers | Irregularly branched |
Construction of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures, while porous organic polymers (POPs) are typically amorphous porous materials. Both are of interest for gas storage, separation, and catalysis. The synthesis of COFs and POPs often relies on the reaction of rigid, geometrically defined building blocks.
This compound, with its C1 symmetry, could serve as a unique building block for COFs and POPs. Its reaction with various linkers through reactions like Friedel-Crafts alkylation or Sonogashira coupling could lead to the formation of porous networks. The asymmetric nature of the this compound core would likely result in more complex and potentially chiral porous structures compared to the highly symmetric frameworks derived from C3-symmetric building blocks like 1,3,5-tris(bromomethyl)benzene (B90972). The choice of linker and reaction conditions would be crucial in controlling the porosity and crystallinity of the resulting material.
| Material | Synthetic Approach | Potential Linkers | Key Features |
| COFs | Solvothermal Synthesis | Planar aromatic amines or boronic acids | Crystalline, porous, potentially chiral |
| POPs | Friedel-Crafts Alkylation | Aromatic hydrocarbons (e.g., benzene (B151609), biphenyl) | Amorphous, high surface area |
Formation of Molecular Cages and Macrocycles
Molecular cages and macrocycles are discrete, three-dimensional molecules with internal cavities capable of encapsulating guest molecules. Their synthesis often involves the reaction of multifunctional building blocks under high-dilution conditions to favor intramolecular cyclization.
The reaction of this compound with complementary trifunctional or difunctional linkers could lead to the formation of novel molecular cages and macrocycles. The asymmetric substitution pattern would be expected to produce cages with lower symmetry and potentially more complex host-guest binding properties. The enhanced reactivity of the iodomethyl groups would be advantageous in these often challenging cyclization reactions.
In Supramolecular Chemistry
Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures.
Design and Synthesis of Molecular Receptors and Hosts
The iodomethyl groups of this compound can act as potent halogen bond donors. This property can be exploited in the design of molecular receptors and hosts for anions or electron-rich guest molecules. The pre-organized arrangement of the three iodomethyl groups on the benzene scaffold could lead to receptors with high affinity and selectivity for specific guests. The synthesis of such receptors would involve positioning the this compound core in a way that the iodine atoms converge to create a binding pocket.
Directed Self-Assembly Processes
The ability of the iodine atoms in this compound to participate in halogen bonding can be utilized to direct the self-assembly of molecules in the solid state. This can lead to the formation of well-defined supramolecular architectures, such as tapes, sheets, or three-dimensional networks. The asymmetry of the molecule could lead to more complex and less predictable packing arrangements compared to its C3-symmetric 1,3,5-isomer. The interplay between halogen bonding, C-H···I interactions, and π-π stacking would govern the final supramolecular structure.
| Supramolecular Application | Key Interaction | Resulting Structure |
| Molecular Recognition | Halogen Bonding | Host-Guest Complexes |
| Crystal Engineering | Halogen Bonding, π-π Stacking | Controlled Solid-State Architectures |
Lack of Sufficient Data for "this compound" Applications
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient published research available to generate a detailed article on the specific applications of This compound as outlined in the provided structure.
The requested article focused on the following advanced applications:
As a precursor for coordination compounds and metallosupramolecular systems.
Its role as a crosslinking agent for network polymer systems.
Its use as a precursor for polymerizable monomers.
Its integration into advanced functional materials for gas adsorption or charge transport.
Its function as a scaffold for heterogeneous and homogeneous catalysis.
The search did not yield specific studies, data tables, or detailed research findings for this compound in these contexts. The available literature extensively covers related compounds, such as the more symmetric isomer 1,3,5-Tris(bromomethyl)benzene , which is widely used as a crosslinker and an initiator for star polymers. Similarly, di-substituted analogs like 1,4-Bis(iodomethyl)benzene are well-documented in polymer science.
While the bromo-analog, 1,2,4-Tris(bromomethyl)benzene (B8707104) , has been synthesized and its crystal structure reported, detailed studies on its application in the specified fields are also scarce. It is plausible that this compound could be used in these areas, but without published research to support these applications, any generated content would be speculative and would not meet the required standards of scientific accuracy.
Due to the strict instruction to focus solely on "this compound" and not introduce information on other compounds, it is not possible to create the requested article.
Advanced Analytical Methodologies in the Study of 1,2,4 Tris Iodomethyl Benzene
High-Resolution Spectroscopic Characterization of Synthesized Compounds and Reaction Products
High-resolution spectroscopic methods are indispensable for the structural confirmation of 1,2,4-Tris(iodomethyl)benzene and its reaction products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (CH₂) protons. The aromatic region would display a complex splitting pattern due to the asymmetric substitution on the benzene (B151609) ring. The three aromatic protons would appear as a set of multiplets. The six methylene protons of the three iodomethyl groups would likely appear as three distinct singlets in the region of 4-5 ppm, with their exact chemical shifts influenced by the electronic environment of their respective positions on the ring.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. For the 1,2,4-isomer, six distinct signals are expected for the aromatic carbons and three separate signals for the methylene carbons of the iodomethyl groups. For comparison, the ¹³C NMR spectrum of the related compound 1,3-bis(iodomethyl)benzene shows signals at 140.0, 129.4, 129.0, 128.4, and 4.9 ppm solubilityofthings.com.
Mass Spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the target compound. High-resolution mass spectrometry would provide the exact mass of this compound (C₉H₉I₃), which has a calculated exact mass of 497.7838 Da bruker.com. The fragmentation pattern observed in the mass spectrum can also offer structural clues, typically showing losses of iodine atoms and iodomethyl groups.
Infrared (IR) Spectroscopy helps in identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching of the aromatic ring and the methylene groups, C=C stretching vibrations of the benzene ring, and the C-I stretching vibration of the iodomethyl groups. Monitoring the appearance or disappearance of specific IR bands is a valuable method for tracking the progress of a chemical reaction irdg.org.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not prominently available, the analysis of its isomers, such as 1,2-bis(iodomethyl)benzene and 1,4-bis(iodomethyl)benzene, offers significant insights into the expected structural features.
The crystal structures of these related compounds reveal important non-covalent interactions that dictate their packing in the solid state. These include weak C—H⋯I hydrogen bonds and, in some cases, short I⋯I halogen bonds solubilityofthings.comirdg.org. For instance, in the crystal structure of 1,4-bis(iodomethyl)benzene, short I⋯I contacts of 3.8433 Å are observed, which help to form undulating sheets irdg.org. Similarly, the packing of 1,3-bis(iodomethyl)benzene features prominent I⋯I halogen bonds with a distance of 3.8662 Å solubilityofthings.com. These types of interactions would also be expected to play a crucial role in the crystal packing of this compound.
Below is a table summarizing the crystallographic data for the related compound 1,4-Bis(iodomethyl)benzene, which serves as a valuable reference.
| Parameter | Value |
| Chemical Formula | C₈H₈I₂ |
| Molecular Weight | 357.94 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.0978 (3) Å |
| b | 4.5982 (2) Å |
| c | 11.2793 (3) Å |
| β | 99.808 (1)° |
| Volume (V) | 464.96 (3) ų |
| Z | 2 |
| Temperature | 89 K |
| I···I contact distance | 3.8433 (2) Å |
Data sourced from the study of 1,4-Bis(iodomethyl)benzene irdg.org.
Chromatographic and Separation Techniques for Reaction Monitoring and Purification
Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for purifying the final product to remove starting materials, byproducts, and intermediates.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of the product and monitoring reaction kinetics. A reverse-phase (RP) HPLC method, likely using a C18 column with a mobile phase such as a mixture of acetonitrile and water, could effectively separate this compound from less nonpolar precursors (like its bromo- or chloro-analogs) and other impurities youtube.com. By taking aliquots from the reaction mixture at various time points, the consumption of reactants and the formation of the product can be quantified.
Column Chromatography is the standard method for the purification of the crude product on a preparative scale. The synthesis of related poly(bromomethyl)benzene compounds often involves purification by column chromatography over silica (B1680970) gel researchgate.net. For this compound, a nonpolar solvent system, such as a mixture of hexanes and ethyl acetate, would be used to elute the compound from a silica gel column, effectively separating it from more polar or less polar impurities.
Gas Chromatography (GC) can also be used, particularly for analyzing the volatile precursors of this compound, such as 1,2,4-tris(chloromethyl)benzene researchgate.net. It provides a means to check the purity of starting materials before their conversion to the final iodinated product.
In Situ Monitoring of Reaction Kinetics and Mechanisms
In situ (in the reaction mixture) monitoring techniques provide real-time data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms without the need for sample extraction.
Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly well-suited for real-time reaction monitoring. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected automatically as the reaction proceeds youtube.com. The synthesis of this compound, often achieved via a Finkelstein reaction from the corresponding bromo- or chloro-analog, could be monitored by observing the disappearance of the C-Br or C-Cl stretching band and the simultaneous appearance of the characteristic C-I stretching band at a lower frequency. This allows for the calculation of reaction rates and the identification of reaction endpoints bruker.comirdg.org.
In Situ NMR Spectroscopy offers another powerful method for elucidating reaction pathways. By conducting the reaction directly within a specialized NMR tube, spectra can be recorded at regular intervals. This technique would allow for the direct observation of the conversion of the starting material, such as 1,2,4-Tris(bromomethyl)benzene (B8707104), to this compound by tracking the characteristic changes in the chemical shifts of the benzylic protons. Such studies have been successfully used to unravel complex mechanisms in reactions like benzylic photobromination acs.org. This approach can reveal the presence of transient intermediates and provide detailed kinetic data, leading to a more complete understanding of the reaction mechanism nih.govwiley.com.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches to Synthesis
The conventional synthesis of 1,2,4-Tris(iodomethyl)benzene typically involves a two-step process: the free-radical bromination of 1,2,4-trimethylbenzene (B165218) (pseudocumene) to yield 1,2,4-Tris(bromomethyl)benzene (B8707104), followed by a halide exchange reaction (the Finkelstein reaction) using an iodide salt. wikipedia.orgbyjus.com Future research is focused on rendering this process more environmentally benign by adhering to the principles of green chemistry.
Key areas for sustainable improvement include:
Alternative Solvents: The classic Finkelstein reaction often employs acetone (B3395972), which is volatile and flammable. wikipedia.org Research into greener alternatives such as recyclable ionic liquids or bio-derived solvents could significantly reduce the environmental impact. organic-chemistry.org Water, as a solvent, has been shown to promote certain iodination reactions, offering a completely green alternative if reactivity can be achieved. researchgate.net
Catalysis: While the Finkelstein reaction is often driven by stoichiometry and solubility, catalytic approaches could enhance efficiency. byjus.com Phase-transfer catalysts can improve reaction rates in biphasic systems, reducing the need for harsh solvents. Furthermore, photocatalytic methods are emerging for aromatic Finkelstein reactions, potentially offering a metal-free, light-mediated pathway under mild conditions. acs.org
Energy Efficiency: Exploring microwave-assisted or ultrasonic-assisted synthesis could reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: Direct iodination of 1,2,4-trimethylbenzene would be the most atom-economical route, but this remains a significant synthetic challenge due to the difficulty in controlling the reaction and the high reactivity of the product. Developing selective catalytic systems for direct iodination is a long-term goal for green synthesis.
Table 1: Comparison of Synthetic Approaches for this compound
| Feature | Conventional Method (Two-Step) | Potential Green Approach |
|---|---|---|
| Precursor | 1,2,4-Tris(bromomethyl)benzene | 1,2,4-Tris(bromomethyl)benzene or 1,2,4-Trimethylbenzene |
| Iodide Source | Sodium Iodide (NaI) | Sodium Iodide (NaI) or Potassium Iodide (KI) |
| Solvent | Acetone, Dimethylformamide (DMF) wikipedia.orgiitk.ac.in | Water, Ionic Liquids, Bio-solvents organic-chemistry.orgresearchgate.net |
| Conditions | Reflux/Heating iitk.ac.in | Microwave, Ultrasound, Visible Light Photocatalysis acs.org |
| Byproducts | Sodium Bromide (NaBr), solvent waste | Recyclable catalysts, less hazardous solvent waste |
Integration into Continuous Flow Synthesis Systems
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.gov The synthesis of this compound and its precursors involves highly reactive intermediates and potentially hazardous reagents, making it an ideal candidate for integration into flow systems.
Future research in this area will likely focus on:
Enhanced Safety: The radical bromination of pseudocumene to form the precursor 1,2,4-Tris(bromomethyl)benzene can be difficult to control in large batches. A flow reactor minimizes the reaction volume at any given time, significantly reducing the risk of thermal runaway.
Improved Selectivity: The precise temperature and residence time control in a microreactor can help minimize the formation of over- or under-halogenated side products, leading to a purer final product and reducing the need for extensive purification.
Telescoped Synthesis: Multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor flows directly into the next. A future system could integrate the initial bromination and the subsequent Finkelstein reaction into a single, continuous process, improving efficiency and reducing manual handling of intermediates.
Table 2: Potential Advantages of Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Risk of thermal runaway with large volumes | Minimized reaction volume, superior heat transfer |
| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time |
| Scalability | Challenging to scale up consistently | Scaled by running the system for longer durations |
| Purity | Potential for side-product formation | Improved selectivity and higher purity of crude product |
| Efficiency | Multiple unit operations (heating, cooling, transfer) | Potential for integrated, automated multi-step synthesis |
Exploration of Unconventional Reaction Pathways and Transformations
The three highly reactive C-I bonds in this compound make it a prime substrate for exploring novel chemical transformations beyond simple nucleophilic substitution. The benzylic iodide moiety is a versatile functional group capable of participating in radical, organometallic, and photocatalytic reactions.
Emerging research could explore:
Photocatalytic C-C Coupling: Visible-light photoredox catalysis can generate benzyl (B1604629) radicals from benzyl halides under mild conditions. wikipedia.orgrsc.org These radicals could be used in C-C bond-forming reactions, for example, by coupling with alkenes or other radical acceptors. This could enable the synthesis of complex, three-dimensional polymer networks or dendrimers directly from the iodinated precursor.
Electrochemical Synthesis: Electrochemical methods offer a reagent-free way to generate reactive species. The reduction of the C-I bonds could lead to the formation of radical anions or benzyl radicals, which could then be used in cross-coupling reactions. acs.org
Formation of Organometallic Intermediates: While challenging, the direct conversion of the iodomethyl groups into organometallic species (e.g., organozinc or organocopper reagents) could open pathways to cross-coupling reactions, allowing for the precise installation of new functional groups.
Development of Hybrid Inorganic-Organic Materials
Hybrid inorganic-organic materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are at the forefront of materials science due to their high porosity and tunable properties. nih.gov The trigonal, asymmetric geometry of this compound makes it a compelling, albeit currently unused, building block for such materials.
Future applications in this domain would likely involve its use as a linker or precursor:
Linker for MOFs and COFs: While the iodomethyl groups are not typically used for direct framework assembly, they can be readily converted into other functionalities like carboxylates, amines, or triazoles, which are standard linkers for MOF and COF synthesis. nih.govrsc.org The 1,2,4-substitution pattern would lead to frameworks with lower symmetry and potentially novel network topologies compared to the more common 1,3,5-substituted linkers. rsc.orgnih.gov
Post-Synthetic Modification: A framework could be constructed with linkers containing reactive sites, which are then modified post-synthesis using this compound. This would allow for the precise installation of three reactive "arms" within the pores of the material, which could be used for grafting catalysts or other functional molecules.
Direct Coordination: The iodine atom can act as a halogen bond donor, and in some cases, benzyl iodides can coordinate directly to metal centers. This could lead to the formation of novel coordination polymers where the this compound acts as a bridging ligand.
Table 3: Potential Roles in Hybrid Inorganic-Organic Materials
| Material Type | Role of this compound | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Precursor to a trigonal organic linker (e.g., tricarboxylate) nih.gov | Gas storage and separation, catalysis frontiersin.org |
| Covalent Organic Frameworks (COFs) | Precursor to a trigonal building block (e.g., triamine, trialdehyde) nih.govacs.org | Catalysis, sensing, electronics rsc.org |
| Coordination Polymers | Direct use as a bridging ligand via C-I···Metal interactions | Luminescent materials, sensors |
| Functionalized Porous Materials | Post-synthetic modification agent to add reactive sites | Catalyst immobilization, targeted drug delivery |
Advanced Characterization Techniques for Complex Assemblies
As this compound is used to create more complex materials like polymers, COFs, and MOFs, advanced characterization techniques will be essential to understand their structure and properties. nih.gov Since many of these materials are amorphous or nanocrystalline, techniques beyond single-crystal X-ray diffraction are required.
Key characterization methods for future materials derived from this compound include:
Solid-State Nuclear Magnetic Resonance (ssNMR): For amorphous or poorly crystalline materials, ssNMR is a powerful tool for determining the local chemical environment and connectivity of atoms. mdpi.com Techniques like 13C Cross-Polarization Magic Angle Spinning (CPMAS) can confirm the covalent structure of a polymer or COF. acs.orgrsc.org
Powder X-ray Diffraction (PXRD): For crystalline powders like MOFs and some COFs, PXRD is used to determine the phase purity and crystal structure. rsc.org The experimental pattern is often compared to a simulated pattern to confirm the predicted framework topology. acs.org
Gas Sorption Analysis: To characterize the porosity of materials like MOFs and COFs, gas sorption isotherms (typically using N2, Ar, or CO2) are measured. azom.comresearchgate.net These experiments provide crucial data on surface area (BET analysis), pore volume, and pore size distribution. acs.org
Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and particle size of the synthesized materials, providing insights into their macroscopic form. rsc.org
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the resulting materials by measuring weight loss as a function of temperature. rsc.org
Table 4: Advanced Characterization Techniques for Derived Materials
| Technique | Information Provided | Material Type |
|---|---|---|
| Solid-State NMR (ssNMR) | Covalent structure, local atomic environment, dynamics mdpi.comacs.org | Polymers, COFs, amorphous materials |
| Powder X-ray Diffraction (PXRD) | Crystallinity, phase purity, unit cell parameters acs.orgrsc.org | MOFs, COFs, crystalline polymers |
| Gas Sorption Analysis | Surface area, pore volume, pore size distribution azom.comacs.org | MOFs, COFs, porous polymers |
| Electron Microscopy (SEM/TEM) | Particle morphology, size, and crystal habit rsc.org | All solid materials |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature rsc.org | All solid materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
